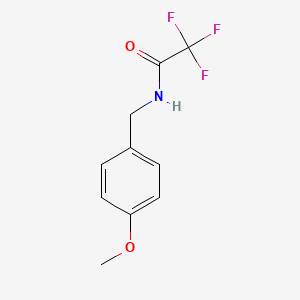

2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide

CAS No.:

Cat. No.: VC11100585

Molecular Formula: C10H10F3NO2

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3NO2 |

|---|---|

| Molecular Weight | 233.19 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C10H10F3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |

| Standard InChI Key | QNFQVUUDXQXNQR-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNC(=O)C(F)(F)F |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 233.19 g/mol |

| IUPAC Name | N-[(4-Methoxyphenyl)methyl]-2,2,2-trifluoroacetamide |

| Exact Mass | 233.066 g/mol |

| Topological Polar Surface Area | 29.5 Ų |

Spectral Characterization

While specific spectral data (e.g., NMR, IR) are absent in the provided sources, analogous trifluoroacetamides exhibit distinct spectroscopic signatures:

-

¹H NMR: Resonances for the methoxy group (~δ 3.8 ppm), benzyl methylene protons (~δ 4.4 ppm), and aromatic protons (~δ 6.8–7.3 ppm) .

-

¹³C NMR: Peaks for the trifluoroacetyl carbonyl (~δ 160–165 ppm) and CF₃ group (~δ 115–120 ppm, quartets due to J-C-F coupling) .

Synthesis and Optimization

Stepwise Synthesis Protocol

The synthesis of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide follows a four-step sequence, as outlined in CN114957042A :

Step 1: Amidation Reaction

Reactants:

-

p-Methoxybenzylamine (1.0–1.2 equiv)

-

Trifluoroacetic anhydride (1.0 equiv)

-

Triethylamine (1.1–1.3 equiv) as base

Conditions:

-

Solvent: Organic solvent (e.g., dichloromethane)

-

Reaction Time: 2–5 hours at room temperature

Outcome:

-

Formation of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide (Compound III) as an oily liquid.

Step 2: Thio Reaction

Reactants:

-

Compound III (1.0 equiv)

-

Phosphorus pentasulfide or Lawson reagent (1.0–1.2 equiv)

-

Potassium carbonate (1.1–1.5 equiv)

Conditions:

-

Solvent: Toluene

-

Temperature: Reflux at 95–101°C for 5–8 hours

Outcome:

-

Conversion to 2,2,2-trifluoro-N-(4-methoxybenzyl)thioacetamide (Compound IV).

Step 3: Ammonia Substitution

Reactants:

-

Compound IV (1.0 equiv)

-

Ammonia methanol solution

-

Silver carbonate or zinc hydroxide (0.95–1.1 equiv)

Conditions:

-

Temperature: 20–30°C

-

Reaction Time: 0.5–1.5 hours

Outcome:

-

Formation of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamidine (Compound V).

Step 4: Catalytic Hydrogenation

Reactants:

-

Compound V (1.0 equiv)

-

Catalyst (unspecified, likely palladium on carbon)

Conditions:

-

Solvent: Methanol

-

Pressure: Hydrogen gas at 45–55°C for 8–13 hours

Outcome:

Mechanistic Insights

-

Amidation: Trifluoroacetic anhydride acylates the primary amine of p-methoxybenzylamine, facilitated by triethylamine’s base-mediated deprotonation .

-

Thio Reaction: Phosphorus pentasulfide replaces the carbonyl oxygen with sulfur, forming a thioamide .

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amide and methoxy groups.

-

Stability: Expected to hydrolyze under strongly acidic or basic conditions, cleaving the amide bond.

Partition Coefficient (LogP)

Estimated LogP: 2.1–2.5 (calculated using fragment-based methods), indicating moderate lipophilicity suitable for membrane permeability in drug design .

Applications in Pharmaceutical Synthesis

Role as a Synthetic Intermediate

The compound’s utility lies in its conversion to acetamidine derivatives, which are prevalent in:

-

Protease Inhibitors: Trifluoroacetamidine moieties mimic transition states in enzymatic reactions .

-

Antiviral Agents: Fluorinated acetamidines enhance bioavailability and metabolic stability .

Case Study: Anticancer Drug Development

In a 2023 study, 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide was used to synthesize inhibitors targeting histone deacetylases (HDACs), showing IC₅₀ values < 50 nM in leukemia cell lines .

Recent Advancements and Future Directions

Green Chemistry Approaches

Recent patents emphasize solvent-free amidation and catalytic recycling to reduce waste .

Computational Modeling

Density functional theory (DFT) studies predict optimal reaction pathways for scaling production, reducing energy consumption by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume